1-Benzyl-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea
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Overview
Description
1-BENZYL-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a benzyl group, a morpholinyl-pyridazinyl moiety, and a phenylurea linkage. Its intricate design allows for a variety of interactions at the molecular level, making it a valuable subject for scientific research.
Preparation Methods
The synthesis of 1-BENZYL-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyridazinone core, followed by the introduction of the morpholine group. The final steps involve the coupling of the benzyl group and the phenylurea moiety under controlled conditions. Industrial production methods may employ similar synthetic routes but are optimized for scale, yield, and purity.
Chemical Reactions Analysis
1-BENZYL-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
1-BENZYL-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in cancer research, due to its ability to inhibit specific kinases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
1-BENZYL-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA can be compared to other pyridazinone derivatives and kinase inhibitors. Similar compounds include:
Pyridazinone derivatives: These compounds share the pyridazinone core but differ in their substituents, leading to variations in biological activity and specificity.
Kinase inhibitors: Compounds like imatinib and erlotinib also inhibit kinase activity but target different kinases and pathways. The uniqueness of 1-BENZYL-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA lies in its specific structure, which allows for selective inhibition of certain kinases, making it a valuable tool in targeted cancer therapy.
Properties
Molecular Formula |
C22H23N5O2 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-benzyl-3-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea |
InChI |
InChI=1S/C22H23N5O2/c28-22(23-16-17-5-2-1-3-6-17)24-19-8-4-7-18(15-19)20-9-10-21(26-25-20)27-11-13-29-14-12-27/h1-10,15H,11-14,16H2,(H2,23,24,28) |
InChI Key |
FXDAYRBQQNZRGT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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